

# historical development of dibenzyl crown ethers

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An In-Depth Technical Guide to the Historical Development of Dibenzyl Crown Ethers

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the historical development of dibenzyl crown ethers, a class of macrocyclic polyethers that has significantly impacted the fields of supramolecular chemistry, materials science, and drug development. From their serendipitous discovery by Charles J. Pedersen to the elucidation of their unique host-guest chemistry, this document details the key milestones, synthesis methodologies, and burgeoning applications of these remarkable compounds. Particular emphasis is placed on providing detailed experimental protocols, quantitative data for structure-activity relationship studies, and visualizations of key chemical processes to serve as a valuable resource for researchers and professionals in the field.

### Introduction

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] The nomenclature "crown" was coined by Charles J. Pedersen to describe the resemblance of the molecule's structure, when bound to a cation, to a crown on a person's head.[1] Dibenzyl crown ethers, specifically, are a subset of crown ethers that feature two benzyl groups fused to the polyether ring. These aromatic moieties impart a degree of rigidity to the macrocycle and influence its electronic properties and solubility.



The defining characteristic of crown ethers is their ability to selectively bind cations, forming stable complexes.[1] The oxygen atoms of the polyether ring are ideally positioned to coordinate with a cation situated in the interior of the ring, while the exterior of the ring remains hydrophobic.[1] This unique property has led to their widespread use in phase transfer catalysis, ion separation, and, more recently, in biomedical applications such as drug delivery and as synthetic ionophores.[1][2][3]

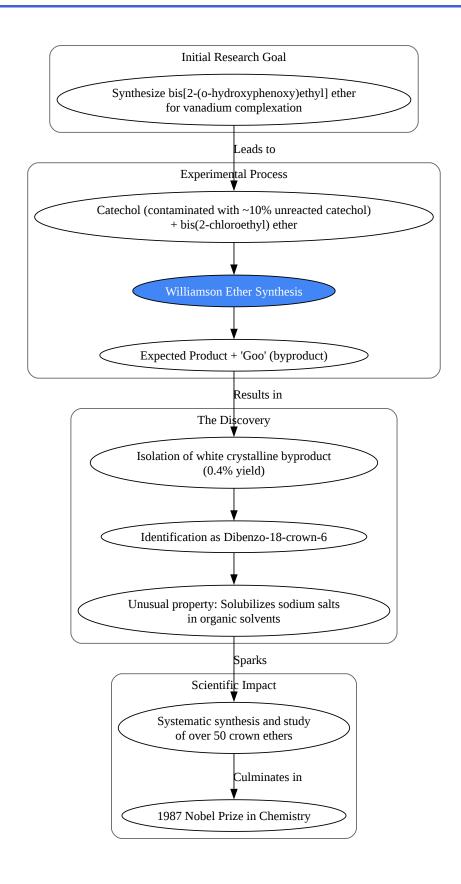
This guide will delve into the historical context of their discovery, provide detailed synthetic protocols, present key quantitative data, and explore their applications, with a focus on their relevance to the pharmaceutical and drug development industries.

# The Serendipitous Discovery and Early Development

The history of dibenzyl crown ethers is inextricably linked with the pioneering work of Charles J. Pedersen, a chemist at DuPont.[4][5] In 1961, while investigating the synthesis of multidentate ligands for the complexation of vanadium, Pedersen unexpectedly isolated a small quantity of a white, crystalline byproduct.[6][7] This "goo," as he initially described it, was later identified as dibenzo-18-crown-6.[6][7]

Pedersen's original goal was to synthesize bis[2-(o-hydroxyphenoxy)ethyl] ether.[6] However, the catechol starting material was contaminated with about 10% unreacted catechol.[7] This impurity led to a side reaction that produced the cyclic polyether in a mere 0.4% yield.[7][8] Intrigued by the unusual properties of this byproduct, particularly its ability to solubilize sodium salts in organic solvents, Pedersen dedicated the next several years to the systematic study of this new class of compounds.[7][9] His seminal paper, published in 1967, described the synthesis of over 50 crown ethers and laid the foundation for the field of macrocyclic and supramolecular chemistry.[4][5] This groundbreaking work earned him a share of the 1987 Nobel Prize in Chemistry.[4][5]



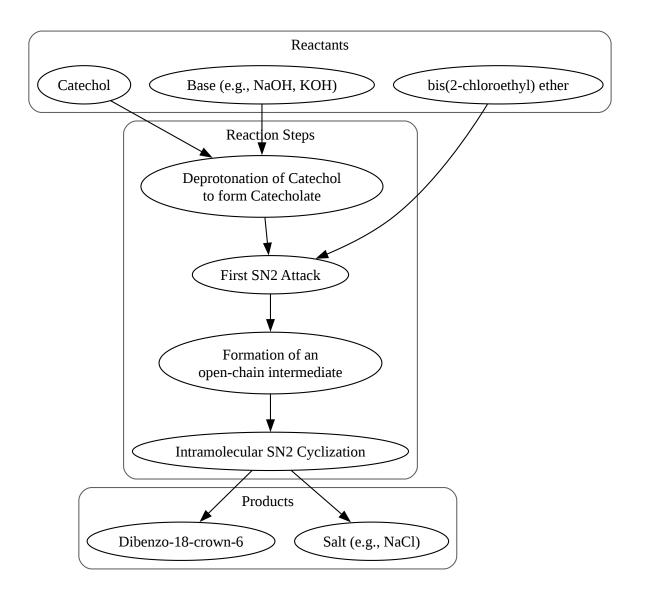


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### **Synthesis of Dibenzyl Crown Ethers**

The primary method for synthesizing dibenzyl crown ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[8][10][11] This reaction is versatile and can be adapted to produce a wide range of crown ethers with varying ring sizes and substituents.





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### **Detailed Experimental Protocol for Dibenzo-18-crown-6**

This protocol is an adaptation of the improved method based on Pedersen's original synthesis. [4]

#### Materials:

- Catechol
- n-Butanol
- Sodium hydroxide (pellets)
- bis(2-chloroethyl) ether
- Concentrated hydrochloric acid

#### Procedure:

- A dry, 2-liter, three-necked flask is fitted with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
- The flask is charged with catechol (1.00 mol) and n-butanol (300 mL).
- With stirring, sodium hydroxide pellets (1.00 mol) are added. The mixture is heated to reflux (approximately 115 °C) to form the sodium catecholate salt.
- After refluxing for an additional hour, the mixture is cooled to 90 °C, and an additional portion of sodium hydroxide pellets (3.05 moles) is added.
- The mixture is brought back to reflux for 30 minutes.
- A solution of bis(2-chloroethyl) ether (1.55 moles) in n-butanol (150 mL) is added dropwise over 2 hours while maintaining reflux and stirring.
- The final reaction mixture is refluxed with stirring for 16 hours.



- The mixture is then acidified by the dropwise addition of concentrated hydrochloric acid.
- The n-butanol is removed by distillation.
- The crude product is isolated by filtration and can be purified by recrystallization from a suitable solvent such as acetone.[12]

### The Template Effect

The yields of crown ether synthesis can be significantly enhanced by the "template effect."[13] [14] This phenomenon involves the use of a cation that matches the cavity size of the desired crown ether. The cation organizes the reacting molecules into a conformation that favors the intramolecular cyclization step, thereby increasing the yield of the macrocyclic product. For the synthesis of dibenzo-18-crown-6, potassium ions (K+) are particularly effective templates due to their optimal fit within the 18-crown-6 cavity.[13] Computational studies have shown that the cation-assisted cyclization process creates more structurally ordered reactant and transition state species, which facilitates the intramolecular SN2 process and reduces the formation of side products.[15]

# **Physicochemical Properties and Characterization**

Dibenzyl crown ethers are typically white, crystalline solids with well-defined melting points. They are generally soluble in a range of organic solvents. The characterization of these compounds relies on standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: <sup>1</sup>H and <sup>13</sup>C NMR are crucial for confirming the structure of dibenzyl crown ethers. The <sup>1</sup>H NMR spectrum of dibenzo-18crown-6 typically shows multiplets for the aromatic protons and the ethyleneoxy protons.[6]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of C-O-C stretching vibrations of the ether linkages and the aromatic C-H and C=C stretching and bending vibrations.[6]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the crown ether, confirming its elemental composition.[16]

### **Cation Binding**



The most significant property of dibenzyl crown ethers is their ability to form stable complexes with cations. The selectivity of this binding is primarily determined by the relative sizes of the cation and the crown ether cavity. Dibenzo-18-crown-6, with its cavity diameter of 2.6-3.2 Å, exhibits a high affinity for the potassium ion (ionic diameter ~2.66 Å).

Cation	Ionic Diameter (Å)	Binding Energy (kJ mol <sup>-1</sup> ) for Dibenzo-18-crown-6
Li+	1.52	Not available
Na+	2.04	-299 ± 26[17]
K+	2.66	-221 ± 19[17]
Rb+	2.96	-154 ± 38[17]
Cs+	3.34	-136 ± 35[17]

Table 1: Binding energies of dibenzo-18-crown-6 with various alkali metal cations.

Theoretical studies using density functional theory (DFT) have corroborated these experimental findings, showing that the bond dissociation free energy is largest for the K<sup>+</sup>-dibenzo-18-crown-6 complex in aqueous solution.[18][19]

# **Applications in Drug Development**

The unique properties of dibenzyl crown ethers have led to their exploration in various biomedical and pharmaceutical applications.

### **Drug Delivery**

Crown ethers can act as drug carriers, enhancing the solubility and permeability of therapeutic agents.[20][21] They can encapsulate drug molecules or form complexes with them, facilitating their transport across biological membranes. For instance, crown ethers have been shown to enhance the aqueous solubility and corneal penetration of riboflavin, a drug used in the treatment of keratoconus.[20] The proposed mechanism involves the sequestration of Ca<sup>2+</sup> ions from corneal epithelia, which loosens the tight junctions of cellular membranes.[20]



### **Ionophores**

Dibenzyl crown ethers can function as synthetic ionophores, which are lipid-soluble molecules that transport ions across cell membranes.[22] This property is of significant interest in drug development, as the disruption of ion homeostasis can be a therapeutic strategy for various diseases, including cancer.[23] Some acylated and alkylated benzo-crown ethers have been shown to form ion-dependent channels in biological membranes and exhibit antibacterial activity.[3]

#### **Sensors**

The selective binding of crown ethers to specific ions makes them excellent candidates for the development of ion-selective sensors.[24] For example, a dibenzo-24-crown-8-ether-based potentiometric sensor has been developed for the determination of Biperiden hydrochloride, a drug used to treat Parkinsonism, in urine and plasma.[2]

#### Conclusion

The historical development of dibenzyl crown ethers, initiated by the serendipitous discovery by Charles J. Pedersen, has blossomed into a rich and diverse field of study. The fundamental principles of their synthesis, particularly the Williamson ether synthesis and the template effect, are now well-established, allowing for the rational design of new macrocyclic structures with tailored properties. The ability of these molecules to selectively bind cations has not only revolutionized phase transfer catalysis and separation science but has also opened up exciting new avenues in drug development. As our understanding of the interactions between these synthetic hosts and biological guest molecules continues to grow, so too will their potential to address pressing challenges in medicine and pharmacology. This guide serves as a foundational resource for researchers and professionals seeking to explore and harness the remarkable potential of dibenzyl crown ethers.

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